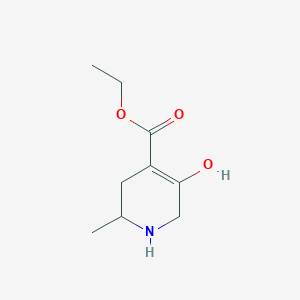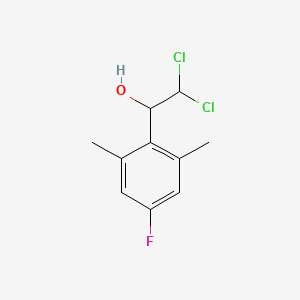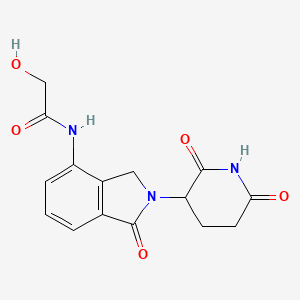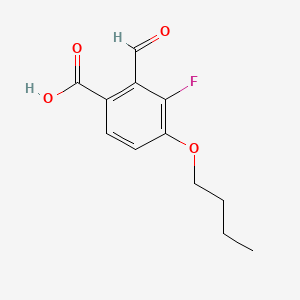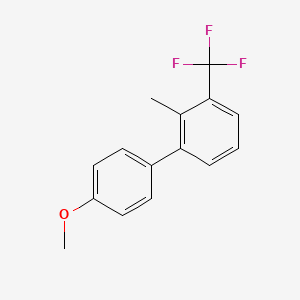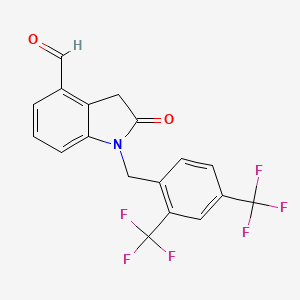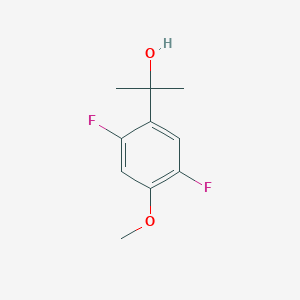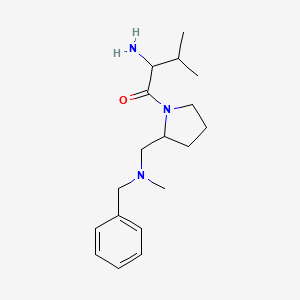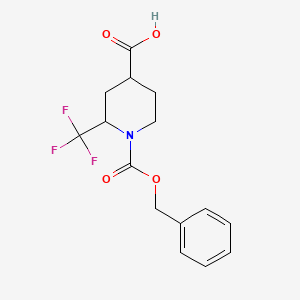
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyloxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C15H16F3NO4. This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a trifluoromethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyloxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the trifluoromethyl group through a suitable trifluoromethylation reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-benzyloxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, and suitable catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyloxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyloxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-benzyloxycarbonylpiperidine-4-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
2-(trifluoromethyl)piperidine-4-carboxylic acid: Similar structure but lacks the benzyloxycarbonyl group.
Uniqueness
1-benzyloxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H16F3NO4 |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-8-11(13(20)21)6-7-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) |
InChI Key |
DUXFVAGKGYPHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1C(=O)O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)
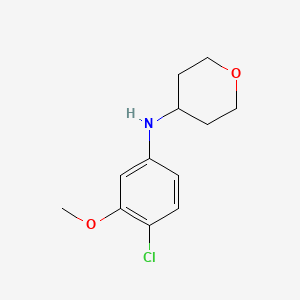
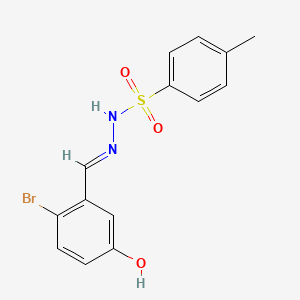
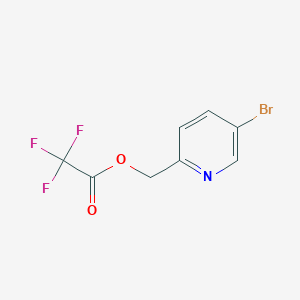
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
